Viquidil

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Viquidil has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study chemical reactions and mechanisms.

Biology: Investigated for its effects on cellular processes and signaling pathways.

Medicine: Explored for its potential therapeutic applications in treating vascular diseases and improving cerebral blood flow.

Industry: Used in the development of new pharmaceuticals and therapeutic agents

Mecanismo De Acción

Viquidil exerts its effects by acting as a vasodilator, which means it relaxes the smooth muscle in blood vessels, leading to their dilation. This results in increased blood flow, particularly in the cerebral region. The molecular targets and pathways involved in its mechanism of action include the modulation of vascular smooth muscle tone and inhibition of platelet aggregation .

Safety and Hazards

When handling Viquidil, it’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, such as chemical impermeable gloves, is recommended . Ensure adequate ventilation and remove all sources of ignition . In case of a spill or leak, evacuate personnel to safe areas and keep people away from and upwind of the spill/leak .

Relevant Papers

One relevant paper is "Increase in Cerebral Blood Flow in the Rabbit by this compound" . This study found that this compound significantly increases cerebral blood flow in rabbits by about 50%, lasting at least one hour after administration . This supports the use of this compound as a cerebral vasodilator agent .

Análisis Bioquímico

Biochemical Properties

Viquidil plays a crucial role in biochemical reactions, particularly in the context of cerebral vasodilation. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with tissue proteins, which is likely due to the presence of a quinoline nucleus . This interaction is significant in smooth muscles, especially in the walls of blood vessels, where this compound exerts its spasmolytic and smooth muscle relaxant effects .

Cellular Effects

This compound influences various types of cells and cellular processes. It has been shown to increase cerebral blood flow significantly, which suggests its impact on endothelial cells and smooth muscle cells in blood vessels . This increase in blood flow can affect cell signaling pathways, gene expression, and cellular metabolism, potentially leading to improved oxygen and nutrient delivery to brain tissues .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It has a strong affinity for tissue proteins, which may facilitate its vasodilatory effects . Additionally, this compound’s spasmolytic action on smooth muscles is likely due to its interaction with specific receptors or ion channels involved in muscle contraction . These interactions can lead to enzyme inhibition or activation, resulting in changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For instance, its ability to increase cerebral blood flow in rabbits was sustained for at least one hour after administration . The stability and degradation of this compound in vitro and in vivo are crucial factors that influence its long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In rabbits, a dose of 5 mg/kg body weight was found to significantly increase cerebral blood flow .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its vasodilatory effects. The compound’s metabolism in animals has shown a strong affinity for tissue proteins, which may influence metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. Its localization in smooth muscles and blood vessel walls is particularly noteworthy . These interactions affect its accumulation and overall efficacy in exerting its vasodilatory effects .

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. Its activity and function are closely linked to its presence in smooth muscle cells and endothelial cells, where it can effectively modulate vascular tone and blood flow .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Viquidil can be synthesized from Quinine through a series of chemical reactions. One of the common synthetic routes involves the reaction of Quinine with specific reagents under controlled conditions . The detailed synthetic methods and reaction conditions can vary, but typically involve steps such as oxidation, reduction, and substitution reactions .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods to produce the compound in larger quantities. This often requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

Viquidil undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be used to modify the functional groups in this compound.

Substitution: This compound can undergo substitution reactions where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various derivatives and modified forms of this compound with different biological activities .

Comparación Con Compuestos Similares

Similar Compounds

Quinidine: An isomer of Viquidil with similar vasodilatory and antithrombotic properties.

Quinine: A related compound used as an antimalarial agent.

Hydralazine: Another vasodilator used to treat hypertension and heart failure

Uniqueness of this compound

This compound is unique due to its specific isomeric form and its potent cerebral vasodilatory effects. Unlike some other vasodilators, this compound has been shown to significantly increase cerebral blood flow, making it particularly valuable in research focused on cerebral vascular diseases .

Propiedades

IUPAC Name |

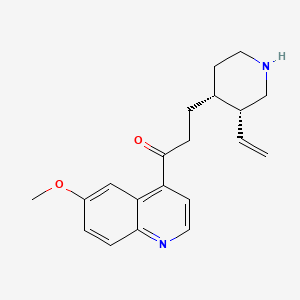

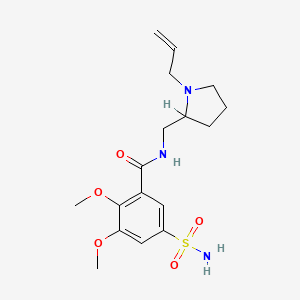

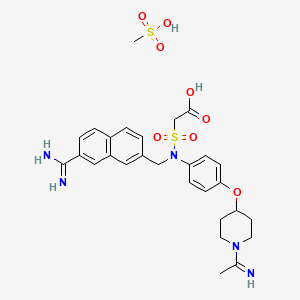

3-[(3R,4R)-3-ethenylpiperidin-4-yl]-1-(6-methoxyquinolin-4-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O2/c1-3-14-13-21-10-8-15(14)4-7-20(23)17-9-11-22-19-6-5-16(24-2)12-18(17)19/h3,5-6,9,11-12,14-15,21H,1,4,7-8,10,13H2,2H3/t14-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKRSEIPLAZTSFD-LSDHHAIUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1)C(=O)CCC3CCNCC3C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=CN=C2C=C1)C(=O)CC[C@@H]3CCNC[C@@H]3C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401016739 | |

| Record name | Viquidil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401016739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

84-55-9 | |

| Record name | Viquidil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84-55-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Viquidil [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084559 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Viquidil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401016739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Viquidil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.400 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VIQUIDIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48T4S8667S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action for Viquidil?

A1: this compound, chemically known as 1-(6-Methoxy-4-quinolyl)-3-(3-vinyl-4-piperidyl)-1-propanone, acts as a vasodilator, specifically targeting cerebral blood vessels. While the exact mechanism is not fully elucidated in the provided research, it's clear that this compound administration leads to increased cerebral blood flow (CBF) in rabbits. [, , ] This effect is likely mediated through relaxation of smooth muscle cells within the walls of cerebral arteries. []

Q2: What is the magnitude and duration of the observed increase in cerebral blood flow (CBF) after this compound administration in animal models?

A2: Studies using the 85Krypton clearance technique in rabbits demonstrate that intravenous this compound at a dose of 5 mg/kg body weight leads to an approximately 50% increase in CBF. [, , ] This effect persists for at least one hour post-administration. [, , ]

Q3: Does the presence of hypercapnia influence this compound's effect on CBF?

A3: Interestingly, research suggests that hypercapnia (elevated CO2 levels) enhances the cerebrovascular effects of this compound. [] This means the drug produces a more pronounced increase in CBF under hypercapnic conditions compared to normocapnic conditions. []

Q4: Beyond vasodilation, does this compound exhibit any other pharmacological activities?

A4: Yes, in addition to its vasodilatory properties, this compound demonstrates potent antithrombotic activity. [] Studies in hamster cheek pouch models reveal that this compound effectively inhibits thrombus formation in the microvasculature. []

Q5: How does this compound's antithrombotic potency compare to other known agents?

A5: Research indicates that this compound is more potent than papaverine, another compound known for its vasodilatory and antithrombotic properties. [] Importantly, this compound appears to achieve this higher potency without the toxic side effects observed with papaverine at higher doses. []

Q6: Are there any studies investigating the impact of this compound on platelet function?

A6: While the provided abstracts don't offer detailed results, one study investigates the effects of this compound on platelet aggregation. [] This suggests that the drug's antithrombotic action might be partly mediated through modulation of platelet activity.

Q7: What is known about the metabolic fate of this compound in animal models?

A7: Research utilizing radiolabeled (14C) this compound has provided insights into the drug's absorption, distribution, biotransformation, and excretion in animal models. [, , ] Specific details on metabolic pathways and excretion profiles require consultation of the full research articles.

Q8: Are there specific analytical techniques employed for the detection and quantification of this compound?

A8: While not extensively detailed, the use of radiolabeled (14C) this compound in metabolism studies [, , ] implies the application of radiometric detection techniques for quantifying the drug and its metabolites in biological samples.

Q9: Has this compound been investigated for the treatment of specific neurological conditions?

A9: While the mechanism suggests potential, the provided abstracts only mention studies exploring its effects on cerebral blood flow and thrombosis. Further research is needed to ascertain its efficacy in treating specific neurological conditions.

Q10: Are there any studies on the potential toxicity of this compound?

A10: While one study mentions this compound having fewer toxic side effects than papaverine [], comprehensive toxicity profiles would require further investigation and are not detailed within the provided abstracts.

Q11: What is the current status of this compound in terms of clinical development and availability?

A11: The provided research primarily focuses on preclinical investigations. While some abstracts mention clinical trials [, ], further information on the current development stage and availability of this compound as a therapeutic agent would necessitate consulting updated sources and drug databases.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[8-[(2R)-2-hydroxy-3-[methyl(methylsulfonyl)amino]propyl]-8-azabicyclo[3.2.1]octan-3-yl]-2-oxo-1-propan-2-ylquinoline-3-carboxamide](/img/structure/B1683485.png)

![N-[4-[(5Z)-4,4-difluoro-5-[2-oxo-2-(4-piperidin-1-ylpiperidin-1-yl)ethylidene]2,3-dihydro-1-benzazepine-1-carbonyl]phenyl]-2-methylfuran-3-carboxamide](/img/structure/B1683494.png)

![(2S)-1-(7-ethylfuro[2,3-g]indazol-1-yl)propan-2-amine](/img/structure/B1683498.png)

![N-[(3R)-1-[(6-fluoronaphthalen-2-yl)methyl]pyrrolidin-3-yl]-2-[1-(3-hydroxy-5-methylpyridine-2-carbonyl)piperidin-4-ylidene]acetamide](/img/structure/B1683499.png)

![5,6-Dihydro-2,3-dimethoxy-6,6-dimethylbenz[7,8]indolizino[2,3-B]quinoxaline](/img/structure/B1683506.png)